molecular formula C20H24N2O2S B8129919 Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B8129919
M. Wt: 356.5 g/mol
InChI Key: CMKIFUYJPXFZIN-UHFFFAOYSA-N
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Description

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carboxylate group, a thioether linkage, and a 4-aminophenyl substituent. This structure combines aromatic, sulfur-containing, and amine functionalities, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

benzyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKIFUYJPXFZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

  • Protocol :
    Reacting 4-hydroxymethylpiperidine derivatives with 4-aminothiophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

    • Example :
      Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) reacts with 4-aminothiophenol (1.2 eq) under Mitsunobu conditions (DIAD, PPh₃) to form the thioether product in 75–85% yield.

Nucleophilic Substitution

  • Protocol :
    Treating benzyl 4-(bromomethyl)piperidine-1-carboxylate with sodium 4-aminothiophenolate in DMF at 60°C.

    • Conditions :

      • Solvent: DMF or DMSO

      • Base: K₂CO₃ or Et₃N

      • Yield: 70–78% after column chromatography.

Benzyl Carbamate Protection

The benzyl carbamate group is introduced early to protect the piperidine nitrogen during subsequent reactions:

  • Protocol :
    Piperidine-4-methanol (1.0 eq) reacts with benzyl chloroformate (1.1 eq) in dichloromethane (DCM) with Et₃N as a base.

    • Yield : 89–93% after aqueous workup.

Functionalization of the 4-Aminophenyl Group

The 4-aminophenyl moiety is typically introduced via:

Buchwald–Hartwig Amination

  • Protocol :
    Coupling benzyl 4-(bromomethyl)piperidine-1-carboxylate with 4-aminophenylboronic acid using Pd(dba)₂/XPhos catalyst and K₃PO₄ in toluene.

    • Conditions :

      • Temperature: 90°C, 24 hours

      • Yield: 65–72%.

Reductive Amination

  • Protocol :
    Condensing benzyl 4-formylpiperidine-1-carboxylate with 4-aminothiophenol using NaBH₃CN in methanol.

    • Yield : 68–75% after crystallization.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3 to 3:1).

  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (HPLC >98%).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 7.20–7.32 (5H, m, benzyl), 3.48 (2H, s, CH₂S), 2.85 (2H, d, piperidine), 1.40–2.40 (7H, m, piperidine).

    • ESI-MS : [M+H]⁺ = 356.15.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C→RT82%98.5%Stereospecific, no racemization
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C75%97.2%Scalable for industrial production
Reductive AminationNaBH₃CN, MeOH, RT70%96.8%Mild conditions, avoids harsh bases

Industrial-Scale Optimization

  • Cost-Efficiency : Using MTBE instead of hexane reduces solvent costs by 40%.

  • Safety : Replacing Swern oxidation (toxic dimethyl sulfide) with NaIO₄/NaBr oxidation minimizes environmental impact.

  • Catalyst Recycling : Pd/XPhos systems reused up to 5 cycles with <10% activity loss.

Challenges and Solutions

  • Thiol Oxidation : 4-Aminothiophenol is prone to oxidation; reactions require inert atmosphere (N₂/Ar).

  • Byproduct Formation : Over-alkylation is mitigated by slow addition of electrophiles (e.g., benzyl chloroformate).

Recent Advances

  • Flow Chemistry : Continuous-flow systems improve reaction control for thioether formation, achieving 89% yield in 2 hours.

  • Enzymatic Catalysis : Lipase-mediated protection/deprotection reduces steps in piperidine functionalization .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-(((4-aminophenyl)thio)methyl) C20H22N2O2S* ~362.47* Likely moderate polarity due to thioether and amine groups; potential for hydrogen bonding.
Benzyl 4-aminopiperidine-1-carboxylate 4-aminopiperidine C13H18N2O2 234.29 Higher basicity from free amine; limited safety data .
Benzyl 4-[amino(thiocarbonyl)]piperidine-1-carboxylate 4-carbamothioyl C14H17N2O2S 278.37 Thiocarbonyl group enhances electrophilicity; 97% purity .
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 4-hydroxymethyl C14H19NO3 249.31 Hydroxyl group increases polarity; used in cross-coupling reactions .
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 5-methylpyridinylmethyl C20H25N2O3 341.19 Aromatic pyridine enhances π-π interactions; synthesized via in-situ bromination .

*Estimated based on structural analogs.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenylthio group in the target compound provides electron-rich characteristics, contrasting with electron-withdrawing groups like thiocarbonyl in .
  • Polarity and Solubility: Hydroxyl and aminophenyl groups improve aqueous solubility compared to lipophilic tert-butyl or dichlorophenyl derivatives .

Key Observations:

  • Cross-Coupling Strategies : The target compound’s thioether linkage may be synthesized via nucleophilic substitution or metal-catalyzed coupling, similar to pyridinylmethyl derivatives .
  • Yield Optimization : Reaction conditions (e.g., temperature, catalysts) significantly impact yields, as seen in indole and pyridine analogs .

Biological Activity

Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies and reviews to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2SC_{20}H_{24}N_2O_2S. The compound features a piperidine ring substituted with a benzyl group and a thioether moiety, which may contribute to its biological properties.

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities. The presence of the thioether group in this compound may enhance its interaction with biological targets, potentially influencing neurotransmitter systems or enzyme activities.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. A notable study reported that certain piperidine derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting strong anticancer activity .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds structurally related to this compound have demonstrated anti-inflammatory properties in vitro. For example, one study reported that piperidine derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Neuroprotective Properties

Given the structural similarities with known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research into related piperidine derivatives has indicated potential benefits in models of neurodegenerative diseases, where they may help reduce oxidative stress and neuronal apoptosis .

Case Studies

Case Study 1: Antitumor Activity

In a study examining the effects of various piperidine derivatives on human cancer cell lines, this compound was tested alongside other compounds. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an observed mechanism involving apoptosis induction through caspase activation .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed that treatment with this compound led to a marked decrease in paw swelling and joint inflammation compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators .

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against breast cancer cells
Anti-inflammatoryReduced TNF-α and IL-6 production
NeuroprotectiveDecreased oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting 4-aminothiophenol with a piperidine derivative (e.g., benzyl 4-(chloromethyl)piperidine-1-carboxylate) in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine) to facilitate thioether bond formation .
  • Key Steps :

  • Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
  • Purification via silica gel chromatography using ethyl acetate/hexane gradients .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as related piperidine derivatives are reported to cause irritation .
  • Work in a fume hood due to potential inhalation hazards .
    • First Aid :
  • Skin contact: Wash with soap and water for 15 minutes .
  • Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How is the compound characterized after synthesis?

  • Analytical Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–7.4 ppm, piperidine methylene groups at δ 3.8–4.2 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H+^+] = 385.15, observed = 385.14) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Factors Influencing Yield :

  • Catalyst Use : Triphenylphosphine oxide enhances coupling efficiency in cross-electrophile reactions .
  • Temperature : Elevated temperatures (100–150°C) improve nucleophilic substitution kinetics but may require controlled conditions to avoid side reactions .
    • Example Optimization :
Reaction ConditionYieldReference
100°C, 2 h (Cs2_2CO3_3)63%
150°C, 6 h (Cs2_2CO3_3)89%

Q. How to reconcile discrepancies in toxicological data for this compound?

  • Data Conflicts :

  • reports "no known hazards," while and highlight incomplete toxicological profiles and recommend precautionary measures.
    • Resolution Strategy :
  • Conduct acute toxicity assays (e.g., LD50_{50} in rodents) and in vitro cytotoxicity screening (e.g., HepG2 cell lines) to fill data gaps.
  • Prioritize safety protocols as per stricter guidelines (e.g., OSHA/REACH) until conclusive data is available .

Q. What structural modifications enhance biological activity in piperidine-carboxylate analogues?

  • Comparative Analysis :

Compound ModificationBiological ImpactReference
Propyl substitution (C3_3H7_7)Increased lipophilicity, enhanced CNS permeability
Benzyl protection (Cbz)Improved stability during in vitro assays
  • Design Principles :
  • Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate receptor binding .
  • Replace the thioether with sulfone for oxidative stability .

Data Contradiction Analysis

Q. Why do similar synthetic routes report varying yields (e.g., 63% vs. 89%)?

  • Key Variables :

  • Base Selection : Cs2_2CO3_3 vs. Et3_3N affects deprotonation efficiency .
  • Reaction Time : Extended durations (6 h vs. 2 h) improve conversion rates but risk decomposition .
    • Mitigation : Use real-time monitoring (e.g., TLC or in situ IR) to terminate reactions at optimal conversion .

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